Product packaging for 3,8-Dimethyldecane(Cat. No.:CAS No. 17312-55-9)

3,8-Dimethyldecane

Cat. No.: B103833
CAS No.: 17312-55-9
M. Wt: 170.33 g/mol
InChI Key: KMAHIPNGGSOJSM-UHFFFAOYSA-N
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Description

3,8-Dimethyldecane is a saturated branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol . It is specifically categorized as a dimethyl-substituted decane, which imparts distinct physical properties compared to its straight-chain isomer, including a density of 0.749 g/cm³ and a boiling point of 204.6°C . This compound serves as a valuable reference standard in analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications. Its well-characterized retention indices, such as 1133 on an HP-5 MS column and 1140.3 on an SE-30 column , make it a critical tool for the accurate identification and quantification of hydrocarbon components in complex mixtures . Researchers utilize this compound in environmental monitoring, for instance, in the analysis of volatile organic compounds emitted from municipal sewage sludge . Its role extends to pharmacological research, where it has been identified as a component in herbal pharmacopuncture extracts, highlighting its relevance in profiling complex biological and synthetic substances . The compound is characterized by its low vapor pressure (0.373 mmHg at 25°C) and a flash point of 135.2°C, which are important parameters for safe handling and storage . This product is provided as a high-purity chemical standard to ensure reliability and reproducibility in scientific investigations. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B103833 3,8-Dimethyldecane CAS No. 17312-55-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17312-55-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,8-dimethyldecane

InChI

InChI=1S/C12H26/c1-5-11(3)9-7-8-10-12(4)6-2/h11-12H,5-10H2,1-4H3

InChI Key

KMAHIPNGGSOJSM-UHFFFAOYSA-N

SMILES

CCC(C)CCCCC(C)CC

Canonical SMILES

CCC(C)CCCCC(C)CC

Synonyms

DECANE,3,8-DIMETHYL-

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Reaction Pathways for Branched Alkane Synthesis

Several classical and contemporary synthetic routes are available for the preparation of branched alkanes. These pathways often involve the formation of carbon-carbon bonds and the subsequent reduction of functional groups to yield the saturated hydrocarbon.

The Wurtz reaction is a coupling method in organic chemistry where two alkyl halides react with sodium metal in the presence of a dry ether solution to form a higher alkane. aakash.ac.inbyjus.com This reaction is particularly useful for synthesizing symmetrical alkanes with an even number of carbon atoms. aakash.ac.in The general form of the Wurtz reaction is:

2 R−X + 2 Na → R−R + 2 NaX wikipedia.org

The mechanism of the Wurtz reaction is thought to involve free radical intermediates. aakash.ac.inbyjus.com It begins with the transfer of an electron from sodium to the alkyl halide, forming an alkyl radical and a sodium halide. aakash.ac.in Subsequently, another sodium atom transfers an electron to the alkyl radical, creating a nucleophilic alkyl anion. aakash.ac.in This anion then displaces the halide from a second molecule of the alkyl halide in a nucleophilic substitution reaction to form the new carbon-carbon bond. byjus.com

However, the Wurtz reaction has limitations. It is generally not suitable for the synthesis of unsymmetrical alkanes from two different alkyl halides because it leads to a mixture of products that are difficult to separate. byjus.com Side reactions, such as the formation of alkenes, can also occur, leading to lower yields of the desired alkane. byjus.com Despite these drawbacks, the Wurtz reaction remains a historically significant method for alkane synthesis. wikipedia.org For the synthesis of a branched alkane like 3,8-dimethyldecane, a Wurtz coupling approach would be impractical due to the formation of multiple products.

Reaction Description Key Features
Wurtz CouplingCoupling of two alkyl halides with sodium metal. aakash.ac.inbyjus.comForms symmetrical alkanes; proceeds via a free radical mechanism. aakash.ac.inbyjus.com

Alkylation reactions are fundamental processes in organic chemistry that involve the transfer of an alkyl group from one molecule to another. numberanalytics.com These reactions are widely used in the petroleum industry to produce high-octane gasoline components, which are complex mixtures of branched-chain hydrocarbons. mt.combac-lac.gc.ca In this context, alkylation typically involves the reaction of an olefin (like butylene) with an isoparaffin (like isobutane) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. numberanalytics.com

The mechanism of acid-catalyzed alkylation begins with the protonation of the olefin by the acid catalyst to form a carbocation. numberanalytics.com This carbocation then reacts with the isoparaffin to generate a larger carbocation, which subsequently undergoes rearrangement and hydride transfer to produce the final branched alkane product. numberanalytics.com The complexity of the product mixture, known as alkylate, arises from the various possible carbocation rearrangements and subsequent reactions. bac-lac.gc.ca

More controlled alkylation strategies for the specific synthesis of a molecule like this compound would involve the use of organometallic reagents or enolates as nucleophiles to attack an alkyl halide or another suitable electrophile. These methods offer greater precision in forming specific carbon-carbon bonds. A modern approach involves the copper-catalyzed allylic alkylation of alkenes with Grignard reagents, which can be controlled to produce branched products with high selectivity. nih.gov

Alkylation Type Reactants Catalyst Product
Industrial AlkylationOlefin + Isoparaffin numberanalytics.comSulfuric acid or Hydrofluoric acid numberanalytics.comAlkylate (mixture of branched alkanes) bac-lac.gc.ca
Laboratory AlkylationOrganometallic reagent + Alkyl halideVariesSpecific branched alkane

Catalytic hydrogenation is a crucial reduction reaction in organic synthesis used to convert unsaturated compounds like alkenes and alkynes into saturated alkanes. byjus.comfiveable.meunacademy.com The process involves the addition of hydrogen gas (H₂) across the double or triple bonds in the presence of a metal catalyst. fiveable.me Commonly used catalysts include platinum, palladium, and nickel, often supported on a high-surface-area material like carbon. byjus.comunacademy.com

The reaction is thermodynamically favorable as it forms a more stable, lower-energy alkane product and is therefore exothermic. unacademy.comlibretexts.org The heat released is known as the heat of hydrogenation. libretexts.org The mechanism involves the adsorption of both the hydrogen gas and the unsaturated organic molecule onto the surface of the metal catalyst. jove.com This facilitates the stepwise addition of hydrogen atoms to the carbon atoms of the multiple bond, resulting in the saturated alkane. jove.com

In addition to the hydrogenation of alkenes and alkynes, carbonyl groups in aldehydes and ketones can be reduced to alkanes through methods like the Wolff-Kishner reduction. This reaction involves the conversion of the carbonyl to a hydrazone, followed by reduction to the corresponding alkane. fiveable.me These reduction techniques are essential for the final step in many synthetic routes to branched alkanes, where an unsaturated precursor is converted to the final saturated hydrocarbon.

Catalyst Temperature Application
Platinum (Pt)Room Temperature byjus.comHydrogenation of alkenes and alkynes. byjus.comunacademy.com
Palladium (Pd)Room Temperature byjus.comHydrogenation of alkenes and alkynes. byjus.comunacademy.com
Nickel (Ni)Elevated Temperature byjus.comHydrogenation of alkenes and alkynes. byjus.comunacademy.com

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds. wikipedia.orgbyjus.com It utilizes a Grignard reagent, which is an organomagnesium halide (R-MgX), formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. byjus.com The carbon atom bonded to the magnesium is highly nucleophilic and attacks the electrophilic carbon of a carbonyl group in an aldehyde or ketone. pressbooks.pubalevelchemistry.co.uk

The reaction proceeds in two steps: the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a new C-C bond and an alkoxide intermediate, followed by protonation of the alkoxide with a dilute acid to yield an alcohol. pressbooks.pub To synthesize a branched alkane like this compound, a Grignard reagent could be strategically reacted with an appropriate ketone or aldehyde to construct the carbon skeleton. The resulting alcohol would then be deoxygenated to the final alkane.

For instance, the reaction of a Grignard reagent with an epoxide can also be used to create a longer carbon chain with a hydroxyl group, which can then be reduced. Furthermore, Grignard reagents can participate in coupling reactions with alkyl halides in the presence of a metal catalyst to form C-C bonds. byjus.com The versatility of the Grignard reaction makes it a cornerstone in the synthesis of complex organic molecules, including branched alkanes.

Reactant 1 Reactant 2 Intermediate Product Final Product (after reduction)
Grignard Reagent (R-MgX)Aldehyde (R'-CHO)Secondary Alcohol (R-CH(OH)-R')Alkane
Grignard Reagent (R-MgX)Ketone (R'-CO-R'')Tertiary Alcohol (R-C(OH)(R')-R'')Alkane
Grignard Reagent (R-MgX)EpoxideAlcoholAlkane

Stereoselective Synthesis Considerations for Branched Alkanes

The synthesis of specific stereoisomers of chiral branched alkanes like this compound requires methods that can control the three-dimensional arrangement of atoms. Asymmetric induction is the key principle behind these stereoselective syntheses. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch This strategy is a form of substrate control, where the chirality of the auxiliary biases the formation of one diastereomer over another. ethz.ch

In the context of synthesizing branched alkanes, a chiral auxiliary could be used to control the stereochemistry of a carbon-carbon bond-forming reaction. For example, the alkylation of an enolate derived from a substrate attached to a chiral auxiliary, such as an Evans oxazolidinone, can proceed with high diastereoselectivity. nih.gov The resulting product, with the desired stereochemistry, can then be further manipulated, and the auxiliary cleaved to yield the enantiomerically enriched target molecule.

Another important application is the addition of nucleophiles to imines bearing a chiral auxiliary. For instance, the addition of Grignard reagents to N-tert-butanesulfinyl imines is a highly reliable method for the synthesis of chiral amines with excellent diastereocontrol. wikipedia.orgwiley-vch.de The resulting chiral amine can then be converted to the corresponding alkane. The stereoselectivity in these reactions is often rationalized by the formation of a rigid, chelated transition state that favors attack from one face of the prochiral center. wikipedia.org While direct application to this compound is not explicitly detailed, these analogous systems demonstrate the power of chiral auxiliaries in controlling stereochemistry during the synthesis of chiral molecules. nih.govwiley-vch.de

Chiral Auxiliary Type Application Key Feature
Evans OxazolidinoneAsymmetric alkylation, aldol (B89426) reactions wikipedia.orgnih.govForms a rigid enolate, directing electrophilic attack.
N-tert-ButanesulfinamideAsymmetric synthesis of chiral amines wikipedia.orgwiley-vch.deDirects nucleophilic addition to the C=N bond. wiley-vch.de
(R)-2-phenylglycinolStrecker reaction for chiral amino acid synthesis nih.govActs as a chiral template for cyanohydrin formation.

Enantioselective Methodologies Applied to Related Dimethyldecane Derivatives

While specific enantioselective syntheses targeting this compound are not extensively documented in publicly available research, a wealth of knowledge can be drawn from methodologies applied to structurally similar dimethyldecane derivatives and other methyl-branched alkanes. These approaches are crucial for creating the desired stereoisomers, as different enantiomers or diastereomers of a molecule frequently exhibit varied biological activities. wikipedia.org

One of the most effective strategies is chiral pool synthesis , which utilizes readily available, inexpensive chiral starting materials. wikipedia.org For instance, (R)-citronellol has served as a foundational building block for the synthesis of various branched hydrocarbons. researchgate.net Similarly, the enantiomers of 2-methyl-1-butanol (B89646) and citronellal (B1669106) have been employed to synthesize all four stereoisomers of 4,8-dimethyldecanal (B1216375), an aggregation pheromone. researchgate.net This approach leverages the existing chirality of the starting material to build the target molecule, often through a series of well-established chemical transformations.

Another powerful technique is the use of chiral auxiliaries . These are chiral compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired chirality is established, the auxiliary is removed. This method has been successfully used in the synthesis of various complex molecules.

Asymmetric catalysis represents a highly efficient approach where a small amount of a chiral catalyst can generate a large quantity of a single enantiomer of the product. libretexts.org For example, copper hydride (CuH)-catalyzed enantioselective hydroalkylation has been developed for the synthesis of various enantioenriched cyclic and acyclic compounds. acs.org Organocatalysis and metal-based strategies have also been pivotal in advancing direct catalytic asymmetric aldol reactions, which are fundamental for constructing carbon-carbon bonds with high stereoselectivity. acs.org In the context of dimethyldecane derivatives, such catalytic methods could be envisioned for the key bond-forming steps that establish the chiral centers at positions 3 and 8.

The following table summarizes enantioselective methods used for synthesizing related dimethyldecane derivatives, which could be adapted for this compound.

Methodology Starting Material/Catalyst Target Compound Example Key Findings Reference(s)
Chiral Pool Synthesis(R)-Citronellol5,9-Dimethylpentadecane (B1254883)Successful synthesis of a related branched hydrocarbon. researchgate.net
Chiral Pool SynthesisEnantiomers of 2-methyl-1-butanol and citronellal4,8-DimethyldecanalSynthesis of all four stereoisomers was achieved. researchgate.net
Asymmetric Methylation(R)-4-(Benzyloxy)-3-methylbutanal(4R,8R)-4,8-DimethyldecanalAchieved a 36.8% overall yield in 9 linear steps. researchgate.net
Enantioselective GC AnalysisOctakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin4,8-Dimethyldecanal IsomersEnabled separation of (4R,8R) and (4R,8S) from a mixture. researchgate.net

Optimization of Synthetic Efficiency and Yield for Academic Production

A notable example of process optimization is the use of ultrasound irradiation . In the synthesis of 5,9-dimethylpentadecane and 5,9-dimethylhexadecane, ultrasound was employed to promote the reactivity in cross-coupling reactions between tosylates and Grignard reagents. researchgate.net This technique significantly reduced reaction times from overnight to 30-45 minutes while maintaining high yields of 91-95%. researchgate.net Such a method could be directly applicable to the synthesis of this compound, potentially involving the coupling of appropriate alkyl halides or tosylates.

Another key aspect of optimization is the development of convergent synthetic routes . In a convergent synthesis, different fragments of the final molecule are prepared separately and then joined together at a late stage. This approach is often more efficient than a linear synthesis where the main carbon chain is built step-by-step. For the synthesis of this compound, a convergent strategy might involve the coupling of two chiral fragments, one containing the C3 methyl group and the other the C8 methyl group.

The choice of reagents and catalysts also plays a crucial role in optimizing yields. For instance, the cross-coupling of alkyl tosylates with Grignard reagents in the presence of lithium tetrachlorocuprate has proven effective for forming carbon-carbon single bonds in the synthesis of branched hydrocarbons. researchgate.net

The following table details research findings on the optimization of synthetic routes for related compounds, offering insights into potential strategies for the academic production of this compound.

Optimization Strategy Reaction Type Compound(s) Improvement Details Reference(s)
Ultrasound IrradiationCross-coupling of tosylates with Grignard reagents5,9-Dimethylpentadecane & 5,9-DimethylhexadecaneReaction time reduced to 30-45 minutes with yields of 91-95%. researchgate.net
Catalyst SelectionCross-coupling5,9-DimethylpentadecaneUse of lithium tetrachlorocuprate for efficient C-C bond formation. researchgate.net
Process OptimizationProduction of pastaKes (a traditional dairy product)Reduced production time from 60 days to approximately 8 days. researchgate.net
Conventional Hot-PressingParticleboard productionWood-plastic compositesAnalysis of physical properties and volatile organic compounds. mdpi.com

While the direct synthesis of this compound is not the focus of these particular studies, the principles of reducing reaction times, increasing yields through improved catalysts, and employing enabling technologies like ultrasound are broadly applicable and provide a solid foundation for developing an efficient academic synthesis of this target compound.

Advanced Analytical Characterization in Research Contexts

Chromatographic Techniques for Complex Mixture Separation and Quantification

Chromatographic methods are fundamental for isolating 3,8-dimethyldecane from intricate matrices, enabling its accurate quantification and further structural analysis.

Gas Chromatography (GC) Methodologies: Stationary Phase Selection and Elution Dynamics

Gas chromatography (GC) is the premier technique for the separation of volatile compounds like this compound. The selection of the stationary phase within the GC column is a critical parameter that dictates the separation efficiency. For nonpolar analytes such as alkanes, nonpolar stationary phases are typically employed.

A widely used stationary phase is 5% phenyl-95% dimethylpolysiloxane, often found in columns like the HP-5ms. researchgate.netfuta.edu.ng This phase separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the phenyl groups. In a typical GC analysis, a sample is injected into a heated port, and the compounds are carried by an inert gas, such as helium, through the column. futa.edu.ngblackmeditjournal.org The temperature of the column is often ramped up over time (a temperature program) to facilitate the elution of compounds with varying boiling points. researchgate.netblackmeditjournal.org For instance, a program might start at 40°C and increase to 280°C at a rate of 8°C per minute. blackmeditjournal.org this compound, being a C12 hydrocarbon, will elute at a specific time, known as its retention time, which is characteristic of the compound under the given analytical conditions.

The choice of stationary phase directly influences the elution dynamics. The nonpolar nature of phases like HP-5ms ensures that the elution order of alkanes largely follows their boiling points. However, the branching in this compound lowers its boiling point relative to its linear isomer, n-dodecane, causing it to elute earlier. The precise retention time is a key identifier in GC analysis.

Retention Index Studies, including Kovats Retention Index, for Structural Confirmation

While retention time is a useful parameter, it can vary between different instruments and analytical runs. To standardize retention data, the Kovats Retention Index (RI) is often calculated. This system relates the retention time of an analyte to the retention times of a series of co-injected n-alkanes. The RI of a compound is a more robust and transferable value for its identification.

For this compound, experimental Kovats Retention Index values have been reported on standard non-polar stationary phases. These values typically fall within a narrow range, providing a high degree of confidence in its identification. For example, reported RI values for this compound include 1139.5, 1139.9, 1140, 1140.3, and 1144 on standard non-polar columns. nih.gov Other studies have reported values such as 1172 on an HP-5MS column and 1177. scholarena.comidosi.org These slight variations can arise from differences in the specific column used, the temperature program, and other experimental conditions. The consistency of these values across different studies underscores the utility of the Kovats Retention Index for the unambiguous identification of this compound in complex mixtures. hku.hkresearchgate.net

Table 1: Reported Kovats Retention Index (RI) for this compound

Retention Index (RI)Stationary Phase TypeReference
1139.5, 1139.9, 1140.3, 1144Standard Non-Polar nih.gov
1140Standard Non-Polar researchgate.net
1172HP-5MS scholarena.com
1177Not Specified idosi.org

Spectroscopic Approaches for Comprehensive Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure of this compound.

Mass Spectrometry (MS) Analysis: Ionization Techniques and Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification of this compound. inrim.itkirj.eemdpi.com In a typical GC-MS system, as the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. ncat.edu

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M+), which corresponds to the intact molecule with one electron removed, will appear at an m/z of 170 for this compound (C12H26). researchgate.netmdpi.comsemanticscholar.org However, the most valuable information for structural elucidation comes from the fragmentation pattern. Alkanes like this compound undergo characteristic fragmentation through the cleavage of C-C bonds. The resulting fragment ions provide clues about the branching structure of the molecule. Common fragment ions observed in the mass spectrum of this compound include those at m/z 57, 85, 113, and 141. mdpi.comsemanticscholar.org The analysis of these fragmentation pathways allows for the confident identification of the compound, often confirmed by comparison to a spectral library such as the NIST Mass Spectral Library. ncat.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D NMR for Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, both proton (¹H) and carbon-13 (¹³C) NMR are highly informative.

In a study on the synthesis of (3R,8R)-3,8-dimethyldecane, ¹H NMR spectroscopy showed a multiplet at δ 0.78 ppm, which was attributed to the 12 protons of the methyl groups (CH₃). doi.org The remaining 14 protons of the methylene (B1212753) (CH₂) and methine (CH) groups appeared as a multiplet between δ 0.96 and 1.36 ppm. doi.org

The ¹³C NMR spectrum provides even more specific information about the carbon environment. The same study reported the following chemical shifts for (3R,8R)-3,8-dimethyldecane: δ 11.4, 19.2, 27.5, 29.6, 34.5, and 36.8 ppm. doi.org These distinct signals correspond to the different carbon atoms in the molecule, and their chemical shifts are indicative of their position relative to the branching points. While more advanced 2D NMR techniques like COSY and HSQC could be used for even more detailed structural assignment, the combination of ¹H and ¹³C NMR is often sufficient for the unambiguous structural elucidation of this compound. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For an alkane like this compound, the IR spectrum is characterized by a limited number of strong absorption bands. The most prominent of these are the C-H stretching vibrations, which appear in the region of 2850-3000 cm⁻¹. inrim.itkirj.ee Specifically, the symmetric and asymmetric stretching of the CH₂ and CH₃ groups fall within this range.

Additionally, C-H bending vibrations are observed at lower frequencies. The bending of CH₂ groups (scissoring) typically appears around 1465 cm⁻¹, while the bending of CH₃ groups is found near 1375 cm⁻¹. inrim.it The presence of these characteristic peaks and the absence of peaks associated with other functional groups (like C=O or O-H) confirm the saturated hydrocarbon nature of the molecule. While IR spectroscopy is less powerful than NMR or MS for detailed structural isomer differentiation, it serves as a quick and effective method to confirm the alkane functionality of this compound. inrim.itkirj.ee

Hyphenated Analytical Techniques for Enhanced Resolution and Identification (e.g., GC-MS)

Hyphenated techniques, which combine two or more analytical methods, are crucial for the detailed analysis of complex samples. ijarnd.comiipseries.orgresearchgate.net The coupling of a separation technique with a spectroscopic method allows for both the isolation of individual components and their subsequent identification. ijarnd.comiipseries.org For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful and widely used hyphenated technique. ijarnd.commdpi.com

Gas chromatography (GC) separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase within a capillary column. ncat.edu As the separated compounds elute from the column, they are introduced into a mass spectrometer (MS). The MS then ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. ncat.edu The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. ijarnd.comncat.edu

In the analysis of this compound, GC-MS is instrumental. The National Institute of Standards and Technology (NIST) maintains a mass spectral library that includes the electron ionization mass spectrum of this compound, which can be used for comparison and confirmation of its presence in a sample. ncat.edunih.govnist.gov The mass spectrum of this compound is characterized by a specific fragmentation pattern, with a top peak at a mass-to-charge ratio (m/z) of 57 and a second-highest peak at m/z 43. nih.gov

Research studies have employed GC-MS to identify this compound in various contexts. For instance, it has been identified as a volatile organic compound (VOC) in plants and as a constituent of certain essential oils. mdpi.comsemanticscholar.org In a study on the volatile compounds of the Spanish plant Arctostaphylos uva-ursi, headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS) was used to identify this compound. mdpi.com This technique is particularly sensitive for trace analysis of volatile compounds in complex matrices. mdpi.com

The following table summarizes the key GC-MS data for this compound from a standard reference database.

ParameterValue
PubChem CID519396 nih.gov
Molecular FormulaC12H26 nih.gov
Molecular Weight170.3348 g/mol nist.gov
CAS Registry Number17312-55-9 nist.gov
Top Peak (m/z)57 nih.gov
2nd Highest Peak (m/z)43 nih.gov
Total Peaks66 nih.gov
Normal alkane RI, non-polar column1133 nist.gov

Further research has identified this compound in the lipid analysis of microalgae and in wastewater and sediment samples. futa.edu.nggreenpeace.to In a study analyzing the lipid content of three microalgae genera, GC-MS was used to identify various compounds, including this compound. futa.edu.ng Another investigation into chemical plant-associated wastewaters and river sediments also identified this compound using GC-MS. greenpeace.to

The versatility of GC-MS allows for its application in diverse fields, from environmental monitoring to the analysis of biological materials. mdpi.comfuta.edu.nggreenpeace.to The technique's ability to separate and identify compounds in complex mixtures makes it an invaluable tool in chemical research. ijarnd.comresearchgate.net

The table below presents findings from various research studies that have identified this compound using GC-MS.

Research AreaSample TypeAnalytical MethodKey Findings
Plant MetabolomicsArctostaphylos uva-ursi (Spanish plant)HS-SPME-GC-MSIdentification of this compound as a volatile compound. mdpi.com
Microalgae Lipid AnalysisPandorina, Scenedesmus, and ChlorellaGC-MSIdentification of this compound among other bioactive compounds. futa.edu.ng
Environmental AnalysisWastewater and River SedimentsGC-MSDetection of this compound in samples associated with chemical plants. greenpeace.to
Fruit Essential Oil AnalysisRosa roxburghii and Rosa sterilis FruitsGC-MSIdentification of this compound as a constituent of the essential oils. semanticscholar.org
Pharmacopuncture AnalysisSU-Eohyeol PharmacopunctureGC-MSUnique extraction of this compound with n-hexane. medsci.org

Other hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are also widely used in analytical chemistry, particularly for less volatile compounds. ijarnd.comiipseries.org While GC-MS is highly suitable for a compound like this compound, the choice of analytical technique ultimately depends on the specific properties of the analyte and the complexity of the sample matrix. ijarnd.com The continuous development of hyphenated techniques, including multidimensional methods like GCxGC-MS, promises even greater resolution and sensitivity for future chemical analyses.

Theoretical and Computational Chemistry of 3,8 Dimethyldecane

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like 3,8-Dimethyldecane, with numerous carbon-carbon single bonds, there is a vast landscape of possible conformations, each with a distinct potential energy. This relationship between molecular geometry and energy is represented by a potential energy surface (PES). researchgate.net The PES shows energy minima corresponding to stable conformers and energy maxima that represent the transition states between them. tandfonline.compythoninchemistry.org

Rotation around the C-C single bonds in the decane (B31447) backbone and the methyl branches of this compound gives rise to rotational isomers (rotamers). The stability of these conformers is largely determined by two factors: torsional strain and steric strain.

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. It is highest in an eclipsed conformation and lowest in a staggered conformation. libretexts.org

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space. pressbooks.pub In branched alkanes, gauche interactions between alkyl groups are a primary source of steric strain. maricopa.edu

The lowest energy conformers of unbranched alkanes like pentane (B18724) and hexane (B92381) are those with all-anti (zigzag) arrangements of their carbon backbones. unicamp.br For this compound, the most stable conformers would similarly seek to maximize anti arrangements along the main chain while minimizing steric hindrance from the methyl groups at the C3 and C8 positions.

The energy costs associated with different types of strain have been quantified from studies of simpler alkanes like ethane (B1197151) and butane (B89635). These values can be used to estimate the relative energies of the various conformers of this compound. pressbooks.publibretexts.org

Table 1: Estimated Strain Energy Contributions in Alkanes This table provides generally accepted energy values for common repulsive interactions that determine conformational stability.

Interaction TypeConformationApproximate Energy Cost (kcal/mol)Approximate Energy Cost (kJ/mol)Source(s)
H ↔ HEclipsed1.04.0 libretexts.org
H ↔ CH₃Eclipsed1.46.0 lumenlearning.compressbooks.pub
CH₃ ↔ CH₃Eclipsed2.6 - 3.111.0 - 13.0 lumenlearning.comlibretexts.org
CH₃ ↔ CH₃Gauche0.93.8 pressbooks.pubmaricopa.edu

This data is derived from studies on simpler alkanes like ethane, propane, and butane and is used to approximate strain in more complex molecules.

Due to the large number of possible rotamers for this compound, computational methods are essential to identify the most stable conformers and their relative populations. The process typically involves a conformational search using methods like molecular mechanics (MM), which uses a classical force field to rapidly calculate energies for many different geometries. The low-energy conformers identified by MM are then typically subjected to higher-level quantum mechanical calculations for more accurate energy refinement. researchgate.net The relative populations of conformers at a given temperature can then be calculated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and energy of molecules. These methods provide a more fundamental understanding of bonding and reactivity compared to classical molecular mechanics.

Ab initio and Density Functional Theory (DFT) are the two main classes of quantum chemical methods. Ab initio methods derive results from first principles without using experimental data for parametrization. maricopa.edu DFT methods calculate the total energy of a system based on its electron density, offering a good balance of accuracy and computational cost. frontiersin.org

For branched alkanes, these methods are used to:

Calculate the relative energies of different conformers with high accuracy. researchgate.net

Determine bond dissociation energies.

Compute heats of formation. frontiersin.org

However, studies have shown that some common DFT functionals, like B3LYP, can produce significant errors when predicting the relative energies of branched versus linear alkane isomers, often failing to correctly account for medium-range electron correlation. comporgchem.comnih.gov More modern, dispersion-corrected DFT functionals or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are often required for accurate results. comporgchem.comnih.gov For instance, a study on 3,3-dimethylhexane (B1196316) showed that DFT methods provided better agreement with experimental values for conformational energies compared to Hartree-Fock (HF) calculations. researchgate.net

Table 2: Overview of Computational Methods for Alkane Analysis This table summarizes common computational chemistry techniques and their applications in studying molecules like this compound.

MethodAcronymKey Application(s)Strength(s)Limitation(s)
Hartree-FockHFInitial geometry optimization, wavefunction generationComputationally fast for a quantum methodDoes not account for electron correlation, leading to inaccuracies
Møller-Plesset Perturbation TheoryMP2Accurate energy calculations for conformersIncludes electron correlation effectsMore computationally expensive than HF or DFT
Density Functional TheoryDFTGeometry optimization, electronic properties, reaction energiesGood balance of cost and accuracy for many systemsStandard functionals can be inaccurate for alkane isomer energies comporgchem.com
Coupled Cluster TheoryCCSD(T)High-accuracy energy calculations (Gold Standard)Very high accuracy for energiesExtremely computationally expensive, limited to smaller systems
Molecular DynamicsMDSimulating dynamic behavior, transport properties, intermolecular interactionsModels time-dependent behavior and bulk propertiesAccuracy is highly dependent on the chosen force field

Molecular Orbital (MO) theory describes the bonding in molecules in terms of orbitals that extend over the entire molecule. In alkanes like this compound, all carbon atoms are sp³ hybridized, forming a framework of sigma (σ) bonds through the head-on overlap of these hybrid orbitals. chemistry-teaching-resources.comopenstax.org The electrons in these σ bonds are localized primarily between the bonded nuclei. utdallas.edu

MO calculations can be used to:

Visualize the distribution of electron density, confirming the non-polar nature of the hydrocarbon.

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding potential chemical reactivity. For a saturated alkane, the HOMO-LUMO gap is large, reflecting its low reactivity.

Study the mechanism of reactions such as cracking, which involves the formation and rearrangement of carbocation intermediates. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of molecules like this compound in the liquid phase.

Applications of MD simulations for branched alkanes include:

Modeling Bulk Properties: Simulating properties like viscosity, density, and diffusion coefficients. acs.orgbyu.edu Studies have shown that the choice of the intermolecular potential model (force field) is critical for accurately predicting these properties. byu.edutandfonline.com

Conformational Dynamics: Observing the rapid interconversion between different conformers in the liquid state and understanding how the molecular structure influences local and global chain relaxation processes. aip.org

Predictive Modeling of Molecular Descriptors using Machine Learning and Neural Networks

The prediction of molecular properties, or descriptors, through computational methods has been significantly enhanced by the application of machine learning (ML) and artificial neural networks (ANNs). sjp.ac.lkmdpi.com These advanced computational tools offer a powerful alternative to time-consuming experimental measurements and computationally expensive quantum mechanical calculations for determining the physicochemical properties of molecules like this compound. acs.orgrsc.org By training on large datasets of known molecules, ML models can learn complex relationships between a molecule's structure and its properties, enabling rapid and reliable predictions. researchgate.netlbl.gov

Research in this area has demonstrated that ANNs are particularly effective for modeling the properties of alkanes, including linear, single-branched, and double-branched structures like this compound. intellegens.comgarethconduit.org These models serve as a holistic prediction tool, capable of exploiting property-property correlations and structure-property relationships to estimate various molecular descriptors. garethconduit.orgarxiv.org The ability to train these networks on fragmented or incomplete datasets is a notable advantage, allowing for the imputation of missing values and the integration of sparse experimental data to improve prediction quality. intellegens.comarxiv.org

Research Findings and Model Architectures

Studies have successfully employed ANNs to predict a range of physical properties critical for characterizing alkanes. researchgate.net A common approach involves characterizing each alkane with a unique set of chemical descriptors that serve as inputs for the neural network. intellegens.comarxiv.org For instance, a set of five specific chemical descriptors has been used to uniquely define individual alkanes for property prediction. intellegens.comgarethconduit.org The network, which may consist of multiple hidden layers, processes these inputs to learn the underlying patterns that correlate with specific physical properties. wikipedia.org The number of nodes in these hidden layers is a critical parameter that must be optimized to capture the behavior accurately without overfitting the training data. garethconduit.orgarxiv.org

Non-linear machine learning methods, such as ANNs, often outperform linear models in predicting molecular properties, highlighting the complex, non-linear nature of structure-property relationships. biorxiv.orgresearchgate.net Various ML algorithms, including multi-task neural networks, convolutional neural networks (CNNs), and support vector regression (SVR), have been applied to Quantitative Structure-Property Relationship (QSPR) studies. acs.orgarxiv.orgarxiv.org

The table below summarizes the application of neural network models for predicting the properties of alkanes, based on findings from relevant research.

Predicted Property (Molecular Descriptor)Model TypeInput FeaturesReported Performance MetricReference
Boiling PointArtificial Neural Network (ANN)Set of 5 unique chemical descriptorsHigh accuracy, comparable to experimental data intellegens.comarxiv.org
Heat CapacityArtificial Neural Network (ANN)Set of 5 unique chemical descriptorsAccurate predictions established intellegens.comarxiv.org
Vapor PressureArtificial Neural Network (ANN)Temperature, Antoine coefficientsModeled as a function of temperature intellegens.comarxiv.org
Kinematic ViscosityArtificial Neural Network (ANN)Molecular descriptorsR² value of 0.998 researchgate.net
Flash PointTree-based Pipeline Optimization Tool (TPOT)Systematically selected molecular descriptorsMean Absolute Percent Error (MAPE): 3.3% - 10.5% lbl.gov

Molecular Descriptors as Input Features

The selection of appropriate molecular descriptors is a critical step in developing accurate and interpretable ML models. lbl.gov These descriptors are numerical representations of a molecule's chemical and physical characteristics. For alkanes like this compound, descriptors can range from simple constitutional indices to more complex topological and quantum-chemical parameters. Quantitative Structure-Property Relationship (QSPR) models rely on these descriptors to establish a predictive mathematical relationship with a property of interest. researchgate.net

The table below provides examples of descriptor categories that are commonly used as inputs in machine learning models for property prediction.

Descriptor CategoryDescriptionExamples
ConstitutionalDescribes the basic composition of the molecule without regard to its geometry or topology.Molecular Weight, Atom Count, Number of C atoms
TopologicalCharacterizes the connectivity and branching of atoms in the molecule.Wiener Index, Kier & Hall Connectivity Indices, Balaban Index
GeometricalDescribes the 3D arrangement of atoms in space.Molecular Surface Area, Molecular Volume, Radius of Gyration
Quantum-ChemicalDerived from quantum mechanics calculations, reflecting electronic properties.HOMO/LUMO energies, Dipole Moment, Partial Charges

By leveraging these descriptors, machine learning and neural network models provide a powerful framework for the high-throughput screening and in silico design of chemical compounds. For a specific molecule such as this compound, these predictive models can efficiently estimate a wide range of molecular descriptors, facilitating its theoretical study and comparison with other isomers or related compounds without the need for extensive laboratory experiments. researchgate.netlbl.gov

Reactivity and Reaction Mechanisms of Branched Alkanes

Oxidation Pathways and Functional Group Derivatization

While alkanes are generally resistant to oxidation by common laboratory reagents, they can be functionalized through various oxidative pathways, often involving the activation of C-H bonds. researchgate.net This conversion of inert C-H bonds into functional groups is a pivotal area of research with significant industrial implications. researchwithrutgers.com

Non-Catalytic Oxidation: Non-catalytic oxidation of alkanes, most notably combustion, occurs at high temperatures. In the presence of sufficient oxygen, alkanes are completely oxidized to carbon dioxide and water, releasing a substantial amount of energy. However, with a limited supply of oxygen, incomplete combustion occurs, yielding a mixture of carbon monoxide, carbon (soot), and other oxygenated compounds.

Catalytic Oxidation: Catalytic oxidation allows for the functionalization of alkanes under milder conditions, offering pathways to valuable chemicals like alcohols, ketones, and carboxylic acids. These reactions often involve transition-metal catalysts that can activate the otherwise inert C-H bonds. rsc.org The mechanisms can vary but frequently involve the formation of highly reactive intermediates. For instance, some metal-oxo species can abstract a hydrogen atom from the alkane, initiating a radical-based process. Other mechanisms involve the direct insertion of a metal complex into a C-H bond. wikipedia.org For example, certain iron-containing catalysts can generate oxoiron(IV) radical intermediates that selectively oxidize C-H bonds. rsc.org

The presence of multiple C-H bond types in branched alkanes makes selectivity a critical challenge.

Regioselectivity: The site of oxidation is influenced by both the intrinsic reactivity of the C-H bonds and the nature of the catalyst. In many radical-based reactions, the selectivity follows the order of C-H bond strength: tertiary (3°) > secondary (2°) > primary (1°), because this corresponds to the stability of the resulting alkyl radical. However, catalyst-controlled reactions can override this inherent reactivity. nih.gov For example, dirhodium catalysts have been developed that can selectively functionalize the most accessible secondary C-H bonds, while other catalyst designs can target the most accessible tertiary C-H bonds. nih.gov This selectivity is often governed by steric factors, where the catalyst preferentially interacts with the least hindered C-H bonds. Some platinum-based catalysts have shown a preference for terminal (primary) C-H bond oxidation in linear alkanes. rsc.org In 3,8-dimethyldecane, this would mean a catalyst could be chosen to preferentially oxidize the C-H bonds at the C3 and C8 positions (tertiary), various methylene (B1212753) positions (secondary), or the terminal methyl groups (primary).

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In alkane functionalization, if a new chiral center is created, a catalyst can influence the stereochemical outcome. This is often achieved through a concerted insertion mechanism where the configuration at the reacting carbon is retained. rsc.org For chiral substrates, a catalyst can distinguish between diastereotopic C-H bonds. The development of chiral catalysts allows for enantioselective C-H functionalization, producing a single enantiomer in excess. nih.gov

Free Radical Reactions: Halogenation and Related Processes

One of the most characteristic reactions of alkanes is free-radical halogenation, which proceeds via a chain reaction mechanism typically initiated by UV light or heat. wikipedia.org This process allows for the substitution of a hydrogen atom with a halogen.

The mechanism involves three key stages:

Initiation: The halogen molecule (e.g., Cl₂, Br₂) undergoes homolytic cleavage to produce two halogen radicals (X•).

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide (H-X) and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule to form the alkyl halide product (R-X) and a new halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine. This can involve two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.

For a branched alkane like this compound, the initial hydrogen abstraction can occur at a primary, secondary, or tertiary position. The regioselectivity of this step is highly dependent on the halogen used.

Chlorination is a rapid and relatively unselective process. The chlorine radical is highly reactive and does not strongly differentiate between the various types of C-H bonds. pressbooks.pub While there is a preference for more substituted positions, a mixture of isomeric products is typically obtained. libretexts.org

Bromination is much slower and significantly more selective. libretexts.org The bromine radical is less reactive and, according to the Hammond postulate, the transition state for hydrogen abstraction is "late," meaning it resembles the alkyl radical product. masterorganicchemistry.com Therefore, the reaction strongly favors the pathway that produces the most stable radical (3° > 2° > 1°). In the case of this compound, bromination would occur almost exclusively at the tertiary C-H bonds located at the C3 and C8 positions.

The relative reactivity of different C-H bonds towards halogenation can be quantified, as shown in the table below.

HalogenPrimary (1°) C-HSecondary (2°) C-HTertiary (3°) C-H
Chlorine (Cl₂)13.65.0
Bromine (Br₂)1991600

Relative reactivity per hydrogen atom at room temperature. youtube.com

Thermal Decomposition and Pyrolysis Mechanisms of Branched Alkanes

Thermal decomposition, or pyrolysis, involves the breakdown of compounds by heat in the absence of oxygen. For alkanes, this process is also known as thermal cracking and is a fundamental process in the petrochemical industry for producing smaller, more valuable hydrocarbons like ethylene (B1197577) and propylene. wikipedia.orgsavemyexams.com

The mechanism of thermal cracking proceeds through a free-radical chain reaction:

Initiation: At high temperatures (450°C to 750°C), the weakest bonds in the alkane chain, the C-C bonds, undergo homolytic cleavage to form two smaller alkyl radicals. psu.edu For this compound, cleavage could occur at various points along the ten-carbon backbone.

Propagation: The radicals formed can undergo several types of reactions:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another alkane molecule, creating a new, larger radical and a smaller alkane.

β-Scission: An alkyl radical can break the C-C bond that is beta to the radical center, yielding a smaller alkene and a new, smaller alkyl radical. This is the primary route to the formation of valuable alkenes. psu.edu

Termination: The reaction chain concludes when two radicals combine to form a stable, non-radical product.

In contrast to thermal cracking, catalytic cracking utilizes catalysts, such as zeolites, and operates at lower temperatures. chemguide.co.uk The mechanism involves the formation of carbocation intermediates rather than free radicals. The catalyst initiates the reaction by abstracting a hydride ion from the alkane, generating a carbocation. This carbocation can then rearrange to a more stable form (e.g., a tertiary carbocation) before undergoing C-C bond cleavage to produce a smaller alkene and a new carbocation, which continues the chain. libretexts.org Catalytic cracking often results in a higher proportion of branched alkanes in the product mixture, which are valuable components of high-octane gasoline. libretexts.org

Environmental Distribution and Biogeochemical Cycling

Natural Occurrence and Detection in Environmental Samples

3,8-Dimethyldecane, a branched alkane with the chemical formula C12H26, has been identified in various environmental and biological samples. chembk.comnih.gov Its presence is noted in the volatile emissions of certain plants and as a trace compound in different environmental matrices, indicating both biogenic and potentially anthropogenic origins.

The emission of volatile organic compounds (VOCs) by plants is a significant natural source of hydrocarbons in the atmosphere. Research has confirmed the presence of this compound in the VOC profiles of specific flora.

A study utilizing headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) identified this compound as one of 107 volatile compounds released from the Spanish plant Arctostaphylos uva-ursi, commonly known as bearberry. mdpi.com This finding highlights the role of terrestrial plants in introducing this specific branched alkane into the environment. Further context is provided by research into cyanobacteria, which are known to produce a variety of hydrocarbons. plos.org While not all strains produce the same compounds, certain pathways are specific to the biosynthesis of branched alkanes, which are considered important biomarkers for these microorganisms. plos.org The biosynthesis of hydrocarbons by marine organisms like Prochlorococcus and Synechococcus contributes significantly to the presence of alkanes in the marine environment, underscoring the importance of biogenic sources in global hydrocarbon cycles. tos.org

Table 1: Detection of this compound in Biogenic Samples

Sample SourceSample TypeAnalytical MethodFindingReference
Arctostaphylos uva-ursiPlant leavesHS-SPME-GC-MSIdentified as a volatile compound mdpi.com
Meatballs (Beef)Processed foodSPME/GC-MSDetected as a volatile compound nih.gov

Beyond direct biogenic emissions, this compound has been detected in several environmental compartments. Its presence in these matrices can result from the deposition of biogenic emissions, anthropogenic activities, and subsequent biogeochemical transport processes.

In a 1997 study, qualitative analysis of river sediments downstream from a chemical plant in the Czech Republic identified (R,R)-3,8-Dimethyldecane, suggesting a potential industrial source or pathway for its accumulation in aquatic systems. greenpeace.to Another study focusing on volatile compounds from municipal sewage sludge also listed this compound, indicating its presence in waste streams. nist.gov The association of hydrocarbons with particulate matter is a key process in their environmental distribution. tos.org For instance, fumes from asphalt (B605645) mixtures have been found to contain a wide range of volatile organic compounds, including numerous alkanes, which can be released into the air during production and paving. mdpi.com

Table 2: Detection of this compound in Environmental Compartments

Environmental CompartmentSample TypeLocation/SourceFindingReference
Water/SedimentRiver SedimentDownstream of a chemical plant(R,R)-3,8-Dimethyldecane identified greenpeace.to
Water/WasteMunicipal Sewage SludgeNot specifiedThis compound identified nist.gov

Biogeochemical Pathways of Hydrocarbon Transformation in Ecosystems

Once released into the environment, hydrocarbons like this compound are subject to various transformation and degradation processes, primarily driven by microbial activity. These biogeochemical pathways determine the ultimate fate and persistence of the compound in ecosystems.

Microorganisms play a crucial role in the degradation of petroleum hydrocarbons. The breakdown process often involves several oxidation pathways, including terminal oxidation, subterminal oxidation, ω-oxidation, and β-oxidation. researchgate.net In terminal oxidation, the methyl group at the end of an alkane chain is oxidized to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. researchgate.net These resulting fatty acids can then enter the β-oxidation pathway to be further metabolized. researchgate.net

For branched alkanes, the degradation process can be more complex. However, the fundamental mechanisms of microbial oxidation are applicable. In anoxic environments, the discovery of archaea capable of oxidizing volatile alkanes through methyl-coenzyme M reductase variants has shed light on anaerobic degradation pathways. nih.gov Recent studies have demonstrated that this anaerobic oxidation pathway is reversible, suggesting a potential for archaea-catalyzed formation of alkanes (alkanogenesis) in certain environments. nih.gov

In cyanobacteria, two distinct hydrocarbon biosynthesis pathways have been identified. One involves a fatty acyl-ACP reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO) to produce odd-chain length alkanes. plos.org Notably, branched alkanes have only been observed in cyanobacterial strains that possess this FAAR/ADO pathway, suggesting it is a key biogenic source for these types of compounds. plos.org

Advanced Analytical Methodologies for Environmental Trace Analysis

The accurate detection and quantification of trace levels of this compound and other VOCs in complex environmental matrices require sensitive and sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of these analyses.

A prevalent and powerful technique for sample preparation and pre-concentration is Solid-Phase Microextraction (SPME). mdpi.commdpi.com This method is particularly effective for analyzing volatile and semi-volatile compounds from air, water, and soil. mdpi.com In a typical SPME-GC-MS analysis, a coated fiber is exposed to the sample (or its headspace), where it adsorbs the analytes. The fiber is then transferred to the heated injection port of the gas chromatograph, where the analytes are thermally desorbed for separation and subsequent detection by the mass spectrometer. mdpi.comnih.gov This method was successfully used to identify this compound in plant VOC profiles and meat volatiles. mdpi.comnih.gov

For solid and liquid samples, such as sediments and wastewater, sample preparation often involves solvent extraction. A common procedure includes spiking the sample with an internal standard (like deuterated naphthalene), followed by extraction with solvents such as pentane (B18724) and acetone, often aided by sonication to improve efficiency. greenpeace.togreenpeace.to The resulting extract is then concentrated and analyzed by GC-MS. greenpeace.togreenpeace.to

More recent developments include the exploration of electrochemical sensors for the rapid screening of volatile contaminants. While these sensors can provide quick determinations, they may have limitations such as cross-sensitivity. Therefore, their results are often calibrated and validated against established reference methods like gas chromatography. wat.edu.pl

Biological Occurrence and Biosynthetic Pathways

Identification in Diverse Biological Matrices

3,8-Dimethyldecane (C₁₂H₂₆) is a branched-chain alkane that has been identified in a variety of organisms, ranging from plants to insects. nist.govnih.govnist.govepa.gov Its detection in these diverse biological contexts suggests specific, though not always fully understood, physiological or ecological roles.

Phytochemical analyses have revealed the presence of this compound as a minor or trace component in the essential oils and extracts of several plant species. In the essential oil of Ceratotheca triloba, a medicinal plant, this compound was identified as one of 51 compounds, constituting a small fraction of the total oil. bdbotsociety.org Similarly, it has been reported in the essential oil from the roots of Euphorbia macrorrhiza and in an extract from the plant Ziziphora persica. nih.govidosi.org It was also detected in extracts of Tasmannia lanceolata, a plant known for its potent antimicrobial properties. semanticscholar.org The presence of this and other volatile organic compounds contributes to the complex chemical profile of these plants.

Table 1: Detection of this compound in Plant-Derived Materials

Plant SpeciesMaterial AnalyzedReference
Ceratotheca trilobaEssential Oil bdbotsociety.org
Euphorbia macrorrhizaRoot Essential Oil nih.gov
Tasmannia lanceolataExtracts semanticscholar.org
Ziziphora persicaNonpolar Extract idosi.org

While branched-chain fatty acids and their derivative alkanes are known components of microbial metabolomes, particularly in certain bacteria like Micrococcus luteus, direct evidence for the production of this compound is not extensively documented in the scientific literature. nih.gov General biosynthetic pathways in microbes can produce a variety of branched alkanes, where the synthesis is initiated with branched-chain acyl-CoA primers derived from amino acid catabolism. nih.gov For example, 2,9-dimethyldecane (B86642) has been identified as a metabolite in bacteria and fungi. nih.gov However, specific identification of this compound in microbial cultures, including yeast, remains a subject for further investigation.

In insects, cuticular hydrocarbons (CHCs) are crucial for preventing desiccation and serve as chemical signals in communication. annualreviews.org These complex mixtures often include n-alkanes, alkenes, and methyl-branched alkanes. pnas.org this compound has been identified as a component of the CHC profile in certain arthropods. For instance, it is one of the compounds implicated in the colony-specific chemical signature of the ant Pachycondyla villosa, where it contributes to nestmate recognition. researchgate.net It has also been detected in the CHC profiles of several weevil species within the Gonipterini tribe, where these chemical profiles can be used as a chemotaxonomic tool. mdpi.com

Table 2: Identification of this compound in Arthropods

OrganismBiological Role/ContextReference
Pachycondyla villosa (Ant)Component of cuticular chemical signature for nestmate recognition researchgate.net
Gonipterini weevilsComponent of cuticular hydrocarbon profile for chemotaxonomy mdpi.com

Hypothesized Biosynthetic Routes for Branched Alkanes

The biosynthesis of this compound is hypothesized to follow the general pathway established for methyl-branched alkanes in insects and other organisms. psu.edusci-hub.se This multi-step process originates from fatty acid metabolism and involves chain elongation, modification, and final conversion to a hydrocarbon.

The carbon backbone of branched alkanes is assembled through fatty acid synthesis (FAS). wikipedia.org Unlike the synthesis of straight-chain alkanes which uses acetyl-CoA as the sole primer, the formation of methyl-branched alkanes involves the incorporation of alternative precursors. psu.edu

The key step for introducing methyl branches is the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during the chain elongation process. pnas.org Methylmalonyl-CoA itself is derived from the catabolism of several precursors, including the amino acids valine, isoleucine, and methionine, as well as succinate (B1194679) and propionate. psu.edu The incorporation of two such methylmalonyl-CoA units at specific points during the elongation of a growing fatty acid chain would lead to the formation of a dimethyl-branched fatty acid, the direct precursor to a compound like this compound. The initial primer for synthesis can be a short-chain acyl-CoA, such as that derived from the branched-chain amino acids leucine (B10760876) or isoleucine. nih.govresearchgate.net

The biosynthesis of a branched alkane from its fatty acid precursor is a multi-enzyme process.

Fatty Acid Synthesis (FAS) and Elongation: The core synthesis is managed by the fatty acid synthase (FAS) complex. To create a branched chain, a specific type of β-ketoacyl-ACP synthase III (FabH) may initiate the process using a branched-chain acyl-CoA primer. nih.gov During subsequent elongation cycles, a methylmalonyl-CoA unit is incorporated instead of malonyl-CoA, catalyzed by the ketoacyl-CoA synthase (KCS) activity within the FAS or fatty acid elongase (FAE) system. pnas.orgoup.com This introduces a methyl group onto the growing acyl chain.

Reduction to Aldehyde: Once the very-long-chain dimethyl-branched fatty acyl-CoA is synthesized, it is typically reduced to a fatty aldehyde. This reduction is often catalyzed by an acyl-CoA reductase (ACR). sdu.edu.cn

Decarbonylation to Alkane: The final step is the conversion of the fatty aldehyde to an alkane with the loss of one carbon atom. In insects, this is commonly performed by an oxidative decarbonylase, which is often a cytochrome P450 enzyme from the CYP4G family. annualreviews.orgncsu.edu This enzymatic reaction cleaves the carbonyl group, yielding the final dimethyl-branched alkane. researchgate.netmit.edu

The stereochemistry of the methyl branches is likely determined during the FAS process, specifically by the stereoselective reduction of an α,β-unsaturated thioester by an enoyl-ACP reductase. pnas.org

Metabolomic Profiling for Identification and Quantification within Complex Biological Systems

Metabolomic profiling is a comprehensive analytical approach used for the systematic identification and quantification of small-molecule metabolites within a biological system. mdpi.com This methodology is pivotal for understanding the biochemical status of an organism and for elucidating the presence and concentration of specific compounds, such as this compound, in complex biological matrices like insect cuticular layers. mdpi.comannualreviews.org

The process of profiling methyl-branched alkanes from biological sources, particularly insects, involves sophisticated sample preparation and analytical techniques. The primary goal is to isolate the compounds of interest from a multitude of other lipids and metabolites for accurate analysis. A common workflow begins with the extraction of total surface lipids using nonpolar solvents like hexane (B92381) or pentane (B18724). u-tokyo.ac.jppsu.edu These crude extracts, which contain a complex mixture of hydrocarbons, fatty acids, and other molecules, are often subjected to a fractionation step. This is typically achieved using solid-phase extraction or column chromatography to separate the lipids into distinct classes, such as straight-chain alkanes, alkenes, and the target methyl-branched hydrocarbons, thereby simplifying the subsequent analysis. pnas.org

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. researchgate.netresearchgate.net In this method, the gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum is a unique "fingerprint" of the molecule. researchgate.net

Identification

The identification of this compound is unequivocally confirmed by comparing two key data points from the sample against a known reference:

Mass Spectrum: The fragmentation pattern of the analyte must match the pattern of an authentic this compound standard or a validated spectrum from a reference library, such as the NIST Mass Spectrometry Data Center. nih.govnist.gov

Retention Index (RI): The time it takes for the compound to elute from the GC column, calculated as a Kovats Retention Index, must match that of the reference standard analyzed under the same conditions. nist.gov This index normalizes retention times to those of adjacent n-alkanes, allowing for robust, inter-laboratory comparisons.

The following table details the analytical parameters used for the identification of this compound.

ParameterValueReference
Molecular FormulaC12H26 nih.gov
Kovats Retention Index (non-polar column)1133 - 1144 nih.govnist.gov
Key Mass Spectral Ions (m/z)57, 71, 43, 85 nih.govup.ac.za

Quantification

Once identified, the concentration of this compound in a biological sample can be determined. A widely used technique is the external standard method. researchgate.net This involves creating a calibration curve by injecting known concentrations of a pure this compound standard into the GC-MS. The peak area corresponding to the compound is plotted against its concentration. The peak area of this compound from the biological sample is then measured, and its concentration is calculated by interpolation from the calibration curve. researchgate.net

Advanced sample preparation techniques like Solid Phase Microextraction (SPME) can be employed to extract and concentrate volatile compounds from the headspace of a sample before GC-MS analysis. researchgate.netfrontiersin.org The validation of a quantitative method is critical and involves assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability), often expressed as the relative standard deviation (RSD). mdpi.com

The table below summarizes key techniques and parameters involved in the quantification of branched alkanes in metabolomic studies.

Technique / ParameterDescriptionExample Application
Analytical PlatformGas Chromatography-Mass Spectrometry (GC-MS)Analysis of insect cuticular hydrocarbons. researchgate.netup.ac.za
Sample PreparationSolvent Extraction, Solid Phase Microextraction (SPME)Extraction of volatiles from flour beetles. researchgate.net
Quantification MethodExternal Standard CalibrationQuantification of 4,8-dimethyldecanal (B1216375) in Tribolium species. researchgate.net
Method ValidationDetermination of LOD, LOQ, Recovery %, and RSD %Ensuring accuracy and precision in pesticide residue analysis in insects. mdpi.com

Through these metabolomic profiling strategies, researchers can accurately identify the presence of this compound and measure its abundance, providing crucial data for studies in chemical ecology, physiology, and other biological sciences.

Future Research Directions and Emerging Applications in Chemical Science for 3,8 Dimethyldecane

The branched-chain alkane 3,8-Dimethyldecane (C12H26) is emerging from relative obscurity to become a compound of interest in diverse fields of chemical science. nih.gov While historically noted as a simple hydrocarbon, recent findings have highlighted its presence in biological systems and its potential role in next-generation materials and sustainable chemistry. up.ac.zamdpi.commedsci.org This has spurred forward-looking research aimed at unlocking its full potential through innovative synthesis, advanced computational analysis, and exploration of its natural roles and applications.

Q & A

Q. What synthetic methodologies are most effective for laboratory-scale preparation of 3,8-dimethyldecane?

The compound is synthesized via a multi-step approach:

  • Grignard Reaction : Reacting a ketone (e.g., 4-methyl-2-pentanone) with an alkyl Grignard reagent (e.g., hexylmagnesium chloride) to form an alcohol intermediate.
  • Dehydration : Acid-catalyzed dehydration of the alcohol to produce alkene intermediates.
  • Hydrogenation : Catalytic hydrogenation (using Pd/C or PtO₂ at near-ambient pressure) to reduce alkenes to the target alkane . Yield optimization requires careful control of reaction conditions (e.g., temperature, catalyst loading).

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and isomer differentiation using retention indices and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm branching positions and methyl group assignments.
  • Infrared (IR) Spectroscopy : Identification of C-H stretching modes in branched alkanes . Cross-validation with reference data from NIST (e.g., CAS 17312-55-9) is essential .

Q. What standardized protocols ensure accurate purity assessment of this compound?

  • Chromatographic Methods : Use GC with flame ionization detection (FID) or HPLC with refractive index detection to quantify impurities.
  • Spectroscopic Validation : Compare NMR and IR spectra against authenticated standards.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and volatile impurities .

Advanced Research Questions

Q. How do branching isomerisms (e.g., 3,8- vs. 2,4-dimethyldecane) affect physicochemical properties?

  • Computational Analysis : Quantum chemical calculations (e.g., density functional theory) predict differences in boiling points, vapor pressures, and intermolecular interactions based on branching geometry.
  • Experimental Validation : Compare experimental data (e.g., vapor-liquid equilibria) with computational models to refine structure-property relationships . For example, this compound’s symmetry may reduce steric strain compared to less branched isomers, influencing phase behavior .

Q. What strategies resolve contradictions in reported mass spectral data for this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric interferences (e.g., C₁₂H₂₆ isomers) using exact mass measurements (resolution ≥ 30,000).
  • Retention Index Libraries : Cross-reference GC retention times with databases (e.g., NIST) to confirm identity.
  • Isotopic Labeling : Synthesize deuterated analogs to track fragmentation pathways .

Q. How can discrepancies in thermodynamic property databases for this compound be reconciled?

  • Systematic Re-measurement : Use adiabatic calorimetry for heat capacity and combustion calorimetry for enthalpy of formation.
  • Interlaboratory Comparisons : Collaborate with multiple labs to validate data under standardized conditions.
  • Critical Literature Review : Exclude studies with incomplete methodological details (e.g., unverified synthesis routes) .

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